molecular formula C12H23NO4 B2635765 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3-methylbutanoic acid CAS No. 334526-85-1

2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3-methylbutanoic acid

Cat. No.: B2635765
CAS No.: 334526-85-1
M. Wt: 245.319
InChI Key: WQZNLPWJNZRMIZ-UHFFFAOYSA-N
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Description

“rac 4-Bocamino-2-isopropyl-butyric acid” is a chemical compound with the catalog number S2924191 . It’s used for research and development purposes .

Scientific Research Applications

Ionic Liquids in Kinetic Resolution

A study by Montalbán et al. (2018) explored the use of ionic liquids for extracting organic compounds involved in the racemic resolution processes, such as rac-2-pentanol and butyric acid derivatives, from n-hexane. This research highlights the potential application of ionic liquids as extractive solvents in processes that might be related to the production or purification of compounds similar to "rac 4-Bocamino-2-isopropyl-butyric acid" (Montalbán et al., 2018).

Polymerization Catalysts

Research by Luciano et al. (2016) demonstrated the use of group 4 metal complexes in the ring-opening polymerization of rac-β-butyrolactone, a process crucial for developing biodegradable plastics. The findings suggest the potential of certain catalysts to facilitate polymer production from compounds with structural similarities to "rac 4-Bocamino-2-isopropyl-butyric acid" (Luciano et al., 2016).

Bioproduction of Butyric Acid

A review by Jiang et al. (2018) discusses the fermentation-based production of butyric acid, focusing on microbial strain engineering and fermentation process optimization. This review could provide insights into microbial processes related to or potentially applicable to the synthesis or transformation of "rac 4-Bocamino-2-isopropyl-butyric acid" derivatives (Jiang et al., 2018).

Activation of Protein Kinases by Retinoic Acid

The activation of protein kinase Cδ by all-trans-retinoic acid, as studied by Kambhampati et al. (2003), provides a biological perspective that could be relevant when considering the biochemical interactions or signaling pathways influenced by compounds structurally related to "rac 4-Bocamino-2-isopropyl-butyric acid" (Kambhampati et al., 2003).

Properties

IUPAC Name

3-methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-8(2)9(10(14)15)6-7-13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZNLPWJNZRMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCNC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334526-85-1
Record name 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3-methylbutanoic acid
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